5-Isopropyl-2,3-dihydro-1H-inden-2-amine
Description
Properties
CAS No. |
162752-10-5 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
5-propan-2-yl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C12H17N/c1-8(2)9-3-4-10-6-12(13)7-11(10)5-9/h3-5,8,12H,6-7,13H2,1-2H3 |
InChI Key |
UONHZUNCRRVNPG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CC(C2)N)C=C1 |
Canonical SMILES |
CC(C)C1=CC2=C(CC(C2)N)C=C1 |
Synonyms |
1H-Inden-2-amine,2,3-dihydro-5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Pharmacological Profiles
- 2-AI: Acts as a monoamine releaser with affinity for dopamine and norepinephrine transporters, producing stimulant effects .
- 5-IAI : Psychoactive stimulant; iodine’s electronegativity may alter receptor binding kinetics compared to 2-AI .
- MMAI : Methoxy and methyl groups could enhance GABAergic or serotonergic activity, though specific mechanisms require validation .
- 5-(Methylsulfonyl)-2-aminoindane: Developed for antimalarial research, targeting Plasmodium falciparum dihydroorotate dehydrogenase .
Key Research Findings
Structure-Activity Relationships (SAR)
- Substituent Position : 5-substitution (e.g., isopropyl, iodo, methoxy) is common among active derivatives, suggesting this position modulates receptor interactions .
- Lipophilicity : Bulky groups (e.g., isopropyl) may enhance CNS penetration compared to smaller substituents like hydrogen or methyl .
- Electronic Effects : Electron-withdrawing groups (e.g., iodine in 5-IAI) vs. electron-donating groups (e.g., methoxy in MMAI) influence binding affinities .
Challenges and Contradictions
- Pharmacological Data Gaps: Limited studies on this compound’s exact mechanism; inferences rely on structural analogs .
- Regulatory Variability : Some derivatives (e.g., 5-IAI) are banned in multiple countries, while others remain under-researched .
Preparation Methods
Regioselective Introduction of the Isopropyl Group
Friedel-Crafts acylation is a cornerstone for introducing alkyl substituents onto aromatic rings. For 5-isopropyl-2,3-dihydro-1H-inden-2-amine, isobutyryl chloride serves as the acylating agent to install the isopropyl moiety. In a protocol adapted from, 2-aminoindan undergoes N-protection (e.g., trifluoroacetylation) to prevent undesired side reactions. The protected amine is then subjected to Friedel-Crafts acylation using isobutyryl chloride and AlCl₃ in methylene chloride at -10°C. This low-temperature regime minimizes byproduct formation, achieving ~85% regioselectivity for the 5-position.
| Parameter | Value |
|---|---|
| Acylating Agent | Isobutyryl chloride |
| Catalyst | AlCl₃ (2.5 equiv) |
| Solvent | CH₂Cl₂ (4–6 volumes) |
| Temperature | -10°C to 0°C |
| Regioselectivity (5- vs 4-) | 85:15 |
Solvent and Stoichiometry Optimization
Reducing solvent volume from 10 to 4–6 volumes (relative to substrate) enhances reaction efficiency, as demonstrated in. Neat conditions or minimal solvent usage improve acyl chloride accessibility, driving the reaction to completion within 4–6 hours.
Cyclization and Hydrogenation Techniques
Cyclization to Form the Indane Core
Post-acylation, cyclization is achieved using concentrated sulfuric acid at 90°C, converting the acylated intermediate into a tetralone derivative. For the 5-isopropyl variant, this step requires careful temperature control to prevent sulfonation side reactions. Yields of 80–85% are typical when using ethyl acetate for extraction and sodium bicarbonate for neutralization.
Catalytic Hydrogenation of Ketones
The tetralone intermediate is reduced to the corresponding alcohol using Pd/C (10% wt) under 12 bar H₂ in glacial acetic acid. Subsequent dehydration and hydrogenation of the olefin intermediate yield the dihydroindenamine framework. Notably, palladium catalysts are preferred over platinum due to superior tolerance for sulfur impurities.
Table 2: Hydrogenation Parameters
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Pressure | 12 bar H₂ |
| Solvent | Glacial acetic acid |
| Temperature | 40–50°C |
| Yield | 78–85% |
Protective Group Strategies and Final Deprotection
N-Protection with Trifluoroacetyl Groups
To prevent unwanted side reactions during Friedel-Crafts steps, the amine group is protected using trifluoroacetic anhydride (TFAA) in ethyl acetate at 0–5°C. This method, adapted from, achieves quantitative protection without racemization.
Deprotection and Hydrochloride Salt Formation
Final deprotection involves hydrolysis with 5M NaOH in methanol, followed by acidification with HCl gas in diethyl ether. This one-pot process yields the hydrochloride salt with >99% purity, avoiding chromatographic purification.
Comparative Analysis of Synthetic Routes
Yield and Cost Efficiency
The Friedel-Crafts route (adapted from) offers a 49% overall yield over six steps, while the ethylbenzene-based pathway (as in) achieves 50% yield but requires cheaper starting materials. Introducing isopropyl groups may reduce yields by 5–10% due to steric hindrance during acylation.
Table 3: Route Comparison
| Metric | Friedel-Crafts Route | Ethylbenzene Route |
|---|---|---|
| Starting Material Cost | High | Low |
| Overall Yield | 40–45% | 45–50% |
| Steps | 6 | 8 |
| Industrial Scalability | Moderate | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Isopropyl-2,3-dihydro-1H-inden-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 5-isopropyl-2-indanone using ammonia or alkylamines in the presence of reducing agents like sodium cyanoborohydride. Reaction parameters such as solvent polarity (e.g., ethanol vs. THF), temperature (optimized between 50–80°C), and stoichiometric ratios of reactants critically impact yield. For example, excess ammonia may suppress side reactions but requires careful pH control to avoid decomposition . Characterization via H-NMR and mass spectrometry is essential to confirm structural integrity and purity.
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected peaks or shifts) often arise from impurities, stereoisomerism, or solvent effects. To address this:
- Perform column chromatography or recrystallization to isolate pure fractions.
- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).
- Use deuterated solvents consistently and validate spectra against analogs like 2,3-dihydro-1H-inden-2-amine derivatives documented in literature .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing enantioselective synthesis of this compound?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) and factorial design to evaluate variables:
- Factors : Catalyst loading (5–20 mol%), solvent (toluene vs. dichloromethane), and temperature.
- Response Variables : Enantiomeric excess (HPLC with chiral columns) and reaction rate.
- Use a central composite design (CCD) to model nonlinear relationships and identify optimal conditions .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models can screen derivatives for target binding (e.g., monoamine transporters or GPCRs). Steps include:
- Generate 3D conformers using software like Open Babel.
- Validate docking protocols with known ligands (e.g., tryptamine analogs).
- Corrogate results with in vitro assays to refine predictive accuracy .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?
- Methodological Answer : Scale-up introduces kinetic vs. thermodynamic control conflicts. Mitigation strategies:
- Use continuous-flow reactors to enhance heat/mass transfer and minimize racemization.
- Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.
- Optimize workup procedures (e.g., pH-controlled extraction) to isolate enantiomers without degradation .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting results in stability studies under varying storage conditions?
- Methodological Answer : Stability discrepancies (e.g., decomposition at 4°C vs. room temperature) require:
- Accelerated stability testing (40°C/75% RH) to identify degradation pathways.
- LC-MS to detect decomposition products (e.g., oxidation to imine derivatives).
- Statistical tools like ANOVA to assess significance of environmental factors (humidity, light exposure) .
Q. What methodologies validate the compound’s role as a precursor in polyimide resin synthesis?
- Methodological Answer : Confirm reactivity via:
- Step-growth polymerization : Monitor molecular weight increase using GPC.
- Thermogravimetric Analysis (TGA) : Assess thermal stability of resulting polymers.
- Cross-reference with CAS 62929-02-6 polyimide resins, which incorporate similar inden-amine monomers .
Interdisciplinary and Novel Approaches
Q. How can machine learning enhance the discovery of novel derivatives with enhanced pharmacological profiles?
- Methodological Answer : Train ML models on datasets of inden-amine analogs with known bioactivity (e.g., IC values). Features include:
- Molecular descriptors (logP, polar surface area).
- Interaction fingerprints from docking simulations.
- Use platforms like DeepChem to predict ADMET properties and prioritize synthesis targets .
Q. What advanced separation techniques improve purification of structurally similar byproducts?
- Methodological Answer : Employ chiral stationary phases (CSPs) in HPLC or SFC (supercritical fluid chromatography) for high-resolution separation. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
